molecular formula C22H29N3O2 B10840201 18-Methylaminocoronaridine

18-Methylaminocoronaridine

Cat. No.: B10840201
M. Wt: 367.5 g/mol
InChI Key: YKMOJVPLIUXEIP-JNBMDGLNSA-N
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Description

18-Methylaminocoronaridine is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemist Martin E. Kuehne from the University of Vermont

Preparation Methods

The synthesis of 18-Methylaminocoronaridine involves several steps, starting from ibogaine or its derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

18-Methylaminocoronaridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 18-Methylaminocoronaridine involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist at these receptors, blocking their activity and thereby reducing the reinforcing effects of addictive substances. This compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

18-Methylaminocoronaridine is similar to other ibogaine derivatives, such as:

The uniqueness of this compound lies in its specific molecular modifications, which enhance its selectivity and potency as an anti-addiction agent.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

methyl (1S,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C22H29N3O2/c1-23-9-7-15-11-14-12-22(21(26)27-2)19-17(8-10-25(13-14)20(15)22)16-5-3-4-6-18(16)24-19/h3-6,14-15,20,23-24H,7-13H2,1-2H3/t14?,15-,20-,22+/m0/s1

InChI Key

YKMOJVPLIUXEIP-JNBMDGLNSA-N

Isomeric SMILES

CNCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CNCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Origin of Product

United States

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